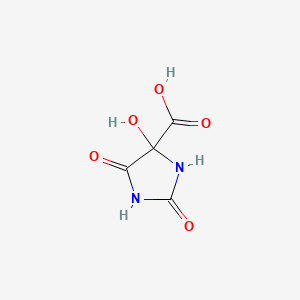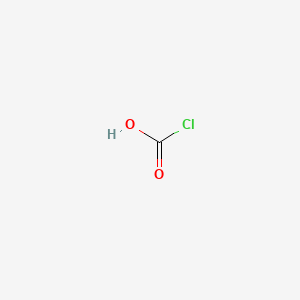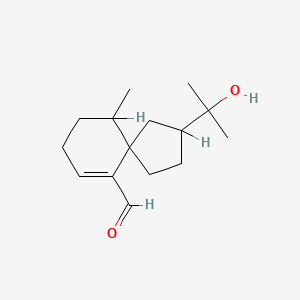
Carbon suboxide
Übersicht
Beschreibung
Carbon suboxide, also known as tricarbon dioxide, is an organic compound with the chemical formula O=C=C=C=O. It is a member of the linear oxocarbons series, which also includes carbon dioxide and pentacarbon dioxide. Discovered in 1873 by Benjamin Brodie, this compound is characterized by its four cumulative double bonds, making it a cumulene. This compound is typically described as an oily liquid or gas at room temperature with a strong, pungent odor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carbon suboxide can be synthesized by warming a dry mixture of phosphorus pentoxide and malonic acid or its esters. This reaction can be considered as the anhydride of malonic anhydride .
Industrial Production Methods: While there is no large-scale industrial production method for this compound due to its instability, it can be produced in small amounts during biochemical processes that normally produce carbon monoxide, such as heme oxidation by heme oxygenase-1 .
Types of Reactions:
Polymerization: this compound polymerizes spontaneously to form a red, yellow, or black solid.
Hydrolysis: It reacts slowly with water to form malonic acid.
Reactions with Nucleophiles: this compound reacts rapidly with stronger nucleophiles such as amines.
Common Reagents and Conditions:
Phosphorus Pentoxide: Used in the synthesis of this compound from malonic acid.
Amines: React with this compound to form various products.
Major Products Formed:
Malonic Acid: Formed from the hydrolysis of this compound.
Polymeric Forms: Formed from the spontaneous polymerization of this compound.
Wissenschaftliche Forschungsanwendungen
Carbon suboxide has several applications in scientific research:
Chemical Synthesis: It is used as a 1,3-dipole in reactions with alkenes to form 1,3-cyclopentadiones.
Dye Industry: It is used as an auxiliary to improve the dye affinity of furs.
Atmospheric Chemistry: this compound has been detected in ambient air samples and has the potential to be a noxious pollutant and oxidant precursor.
Wirkmechanismus
The mechanism of action of carbon suboxide involves its ability to polymerize and react with nucleophiles. The compound’s structure, with its four cumulative double bonds, allows it to participate in various chemical reactions. The molecular targets and pathways involved include the formation of malonic acid through hydrolysis and the formation of polymeric structures through spontaneous polymerization .
Vergleich Mit ähnlichen Verbindungen
Carbon Dioxide (CO2): A linear oxocarbon with the formula O=C=O.
Pentacarbon Dioxide (C5O2): Another member of the linear oxocarbons series.
Carbon Subsulfide (C3S2): An organic sulfur-containing compound with the structure S=C=C=C=S.
Uniqueness of Carbon Suboxide: this compound is unique due to its four cumulative double bonds, making it a cumulene. This structure allows it to undergo polymerization and react with nucleophiles, distinguishing it from other similar compounds like carbon dioxide and carbon subsulfide .
Eigenschaften
InChI |
InChI=1S/C3O2/c4-2-1-3-5 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEVIACKFGQMHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C=O)=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26375-16-6 | |
| Record name | 1,2-Propadiene-1,3-dione, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26375-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70198443 | |
| Record name | Carbon suboxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504-64-3 | |
| Record name | 1,2-Propadiene-1,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbon suboxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbon suboxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBON SUBOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M2M4H5WEJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















